molecular formula C8H9NO B11757800 6-Cyclopropylpyridin-3-ol

6-Cyclopropylpyridin-3-ol

Cat. No.: B11757800
M. Wt: 135.16 g/mol
InChI Key: AAMZJLZNUTWIIK-UHFFFAOYSA-N
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Description

6-Cyclopropylpyridin-3-ol is a chemical compound with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a cyclopropyl group attached to the pyridine ring makes this compound unique and interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropylpyridin-3-ol typically involves the cyclopropylation of pyridin-3-ol. One common method is the reaction of pyridin-3-ol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropylpyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclopropylpyridine-3-one, while reduction can produce cyclopropylpyridine .

Scientific Research Applications

6-Cyclopropylpyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclopropylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. Detailed studies on its mechanism of action are still ongoing, but it is believed to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the cyclopropyl group and the hydroxyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

6-cyclopropylpyridin-3-ol

InChI

InChI=1S/C8H9NO/c10-7-3-4-8(9-5-7)6-1-2-6/h3-6,10H,1-2H2

InChI Key

AAMZJLZNUTWIIK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(C=C2)O

Origin of Product

United States

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